N1-(4-fluorobenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(4-fluorobenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H26FN3O2S and its molecular weight is 379.49. The purity is usually 95%.
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Biological Activity
N1-(4-fluorobenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a fluorobenzyl group and a tetrahydrothiophen-piperidine moiety, which contribute to its unique biological properties. The molecular formula is C18H24FN3O3 with a molecular weight of approximately 349.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H24FN3O3 |
Molecular Weight | 349.4 g/mol |
CAS Number | 2034573-33-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes and receptors involved in various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or inflammation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and providing neuroprotective effects.
Biological Activity
Research on the biological activity of this compound has revealed several promising effects:
- Anticancer Properties : Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting potential for anticancer therapy.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may reduce inflammatory markers in vitro.
Case Studies
- In Vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations.
- Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
Pharmacological Profile
The pharmacological profile of this compound includes:
Activity Type | Observed Effect |
---|---|
Anticancer | Cytotoxicity in vitro |
Anti-inflammatory | Reduced cytokine levels |
Neuroprotective | Potential modulation of neurotransmitter receptors |
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2S/c20-16-3-1-14(2-4-16)11-21-18(24)19(25)22-12-15-5-8-23(9-6-15)17-7-10-26-13-17/h1-4,15,17H,5-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPACMGKQWFWKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.